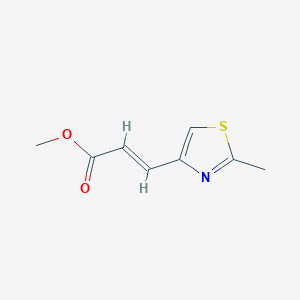

Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate

Description

Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate is an α,β-unsaturated ester featuring a 2-methyl-1,3-thiazole moiety. The thiazole ring, a heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties, making the compound a versatile intermediate in medicinal and materials chemistry. Its propenoate ester group enhances reactivity in Michael additions or cycloadditions, while the methyl substituent on the thiazole modulates lipophilicity and metabolic stability.

Properties

IUPAC Name |

methyl (E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-6-9-7(5-12-6)3-4-8(10)11-2/h3-5H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUCHAVQDJPAIE-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with methyl acrylate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate span several fields:

1. Organic Synthesis:

- Building Block: This compound serves as a versatile building block in organic synthesis due to its functional groups, allowing for the creation of various derivatives with tailored properties.

- Reactivity: The thiazole moiety enhances its chemical reactivity, making it suitable for further modifications and derivatizations.

2. Medicinal Chemistry:

- Antimicrobial Activity: Compounds containing thiazole rings are often associated with antimicrobial and antifungal properties. Research indicates that derivatives may exhibit significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition: Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate may serve as an inhibitor for various enzymes, contributing to its therapeutic potential. Interaction studies have shown that modifications to the thiazole ring can significantly alter binding affinity to biological targets.

Case Studies and Research Findings

Several studies have explored the biological activities and synthetic pathways of compounds related to methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate:

Case Study 1: Anticancer Activity

- A study investigated the cytotoxic effects of thiazole derivatives on human cancer cell lines. Results indicated that certain modifications to the thiazole structure enhanced potency against specific cancer types, suggesting a pathway for developing new anticancer agents .

Case Study 2: Enzyme Inhibition

- Research focused on the inhibitory effects of thiazole-containing compounds on key mitotic proteins involved in cancer cell proliferation. The findings demonstrated that specific structural features could significantly enhance inhibitory activity, paving the way for novel therapeutic strategies targeting cancer cells with amplified centrosomes .

Mechanism of Action

The mechanism of action of Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Key Structural Features

The following table summarizes critical structural differences among analogs containing the 2-methyl-1,3-thiazol-4-yl group:

Pharmacological and Biochemical Activity

- MTEP : Exhibits high selectivity as a metabotropic glutamate receptor 5 (mGluR5) antagonist. It reduces stress-induced cocaine reinstatement at doses ≤3 mg/kg, contrasting with its negligible impact on sucrose reinforcement .

- Coumarin-Thiazole Hybrid (): The methylamino group and chromenone core may enhance DNA intercalation or fluorescence, suggesting applications in bioimaging or anticancer research .

- Propenoic Acid Derivatives (): The E-configuration and phenyl-methoxy linkage could improve binding to cyclooxygenase (COX) enzymes, analogous to NSAIDs like diclofenac .

Physicochemical Properties

- Melting Points: Simpler derivatives like (2-methyl-1,3-thiazol-4-yl)methanol exhibit lower melting points (50°C) due to reduced molecular symmetry, while carboxylic acid derivatives (e.g., 210.21 g/mol compound) show higher thermal stability (mp 166–167°C) .

- Stereochemical Effects : The Z-configuration in ’s compound stabilizes intramolecular hydrogen bonding, whereas the E-isomer in favors extended conjugation for enhanced bioactivity .

Biological Activity

Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate is a compound that has attracted attention in the fields of organic and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various domains.

Chemical Structure and Synthesis

Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate features a thiazole ring and an ester functional group, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with methyl acrylate in the presence of a base catalyst such as sodium hydride under reflux conditions in solvents like tetrahydrofuran (THF) .

Key Features:

| Feature | Description |

|---|---|

| Thiazole Ring | Enhances reactivity and potential biological interactions. |

| Ester Group | Imparts distinct chemical properties useful in drug development. |

Antimicrobial Properties

Research indicates that Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate may exhibit antimicrobial activity. Compounds with similar thiazole structures have been documented to possess significant antibacterial and antifungal properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study:

A study on related thiazole compounds demonstrated that they could effectively disrupt bacterial cell wall synthesis, leading to bactericidal effects. This suggests that Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate might share similar mechanisms of action .

Anti-Cancer Activity

The compound’s structure suggests potential applications in cancer therapy. Thiazole derivatives have been investigated for their ability to inhibit specific cancer cell lines by targeting mitotic processes. For example, compounds that interact with the kinesin family of proteins have shown promise in suppressing tumor growth by inducing multipolar mitosis in cancer cells .

Mechanism of Action:

The interaction of Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate with cellular targets may lead to modulation of signaling pathways involved in cell division and apoptosis. This could result in enhanced anti-cancer effects, particularly against tumors characterized by centrosome amplification .

In Vitro Studies

Recent studies have focused on the in vitro effects of Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate on various cancer cell lines. These studies typically measure cell viability, proliferation rates, and apoptosis markers following treatment with different concentrations of the compound.

Summary of Findings:

| Cell Line | Concentration (μM) | Observed Effect |

|---|---|---|

| DLD1 (Colon Cancer) | 15 | Induction of multipolar mitoses |

| HeLa (Cervical Cancer) | 10 | Significant reduction in cell viability |

These results indicate that the compound may effectively disrupt normal mitotic processes in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.